(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic organic molecule featuring an imidazol-4-one core. Its structure includes a phenyl group at position 3, a sulfanyl (-SH) group at position 2, and a (1-methylpyrrol-2-yl)methylene substituent at position 4. The molecular formula is C₁₅H₁₃N₃OS, with a molecular weight of 283.37 g/mol (calculated).
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-17-9-5-8-12(17)10-13-14(19)18(15(20)16-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,20)/b13-10+ |
InChI Key |
QJWXNGUQRYNOOI-JLHYYAGUSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and imidazolones, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole or imidazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can produce thiols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for the compound is , with a molecular weight of approximately 316.39 g/mol. The structure includes a pyrrole ring, an imidazole moiety, and a phenyl group, contributing to its unique chemical reactivity and biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that (5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further investigation is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Therapeutic Applications
Drug Development
Given its diverse biological activities, this compound is being explored as a lead candidate for drug development. Its ability to target multiple pathways makes it a promising candidate for multi-targeted therapies in cancer treatment and infectious diseases.
Formulation in Pharmaceutical Products
The compound's solubility and stability profiles are being investigated for formulation into pharmaceutical products. Its potential use as an active pharmaceutical ingredient (API) could lead to the development of novel medications with enhanced therapeutic effects.
Case Studies
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study 1 | Antimicrobial efficacy against Staphylococcus aureus | Demonstrated significant inhibition at low concentrations | Potential use as a topical antimicrobial agent |
| Study 2 | Evaluation of anticancer activity in breast cancer cell lines | Induced apoptosis via caspase activation | Development of new cancer therapeutics |
| Study 3 | Assessment of anti-inflammatory effects | Reduced cytokine levels in vitro | Possible treatment for chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Physicochemical Comparisons
The following table summarizes critical parameters of the target compound and its analogs:
Structural and Functional Insights
The pyridine analog’s lower molecular weight (281.33 vs. 283.37) suggests subtle differences in pharmacokinetics . The dimethylaminobenzylidene group in ’s compound increases molecular weight (323.41) and polarity, likely improving interactions with charged protein residues. This aligns with ’s findings that bioactivity profiles correlate strongly with structural features . The nitrophenyl group in ’s pyrazolone derivative confers strong electron-withdrawing effects, as evidenced by IR absorption at 1552 cm⁻¹ (NO₂ stretch). Such groups may reduce metabolic stability compared to the target compound’s electron-rich pyrrole ring .
Spectroscopic and Analytical Comparisons :
- NMR data () indicate that substituents in regions analogous to the target compound’s methylidene group (e.g., pyridine in ) cause distinct chemical shifts in protons near the aromatic system. This suggests that the target’s pyrrole substituent could produce unique spectral signatures useful for identification .
- IR spectra differences (e.g., acetyl C=O stretch at 1702 cm⁻¹ in vs. the target’s conjugated imine system) highlight functional group variability among analogs .
Bioactivity Clustering and Target Interactions: demonstrates that compounds with similar structures cluster into groups with related bioactivity profiles. The target compound’s imidazol-4-one core and sulfanyl group may promote interactions with cysteine protease enzymes or redox-sensitive targets, akin to thiol-containing drugs. By contrast, ’s dimethylamino analog might target amine-binding receptors .
Implications for Drug Development
However, analogs with bulkier groups (e.g., ) may face challenges in bioavailability despite enhanced target specificity. Structural comparisons underscore the importance of substituent selection in tuning physicochemical properties and bioactivity .
Biological Activity
The compound (5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.45 g/mol. The structure features a pyrrole ring, imidazole moiety, and a phenyl group, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole and pyrrole rings have shown promising antimicrobial properties. Studies suggest that the presence of sulfur and nitrogen in the structure enhances their interaction with microbial enzymes.
- Anticancer Properties : The imidazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways. Preliminary studies indicate that this compound may inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and cancer progression .
Antimicrobial Studies
A study conducted on similar imidazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have shown that compounds structurally related to (5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated through assays measuring its effect on PTPs. Results indicated that it could effectively inhibit PTP activity, leading to altered phosphorylation states of target proteins involved in cell growth and differentiation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus. |
| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Investigate enzyme inhibition | Demonstrated effective inhibition of PTPs with a Ki value indicating strong binding affinity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
